The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide is a complex organic molecule characterized by a unique quinoxaline core structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 385.23 g/mol. Its systematic IUPAC name reflects its intricate structure, which includes both a quinoxaline moiety and an acetamide functional group.
This compound can be classified under the category of quinoxaline derivatives, which are known for their diverse pharmacological properties. Quinoxalines are bicyclic compounds containing a fused benzene and pyrazine ring, often exhibiting biological activity such as antimicrobial, anti-inflammatory, and anticancer effects. The specific structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in drug development.
The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide typically involves several key steps:
The synthesis can be optimized using various techniques such as refluxing in suitable solvents or employing microwave-assisted synthesis to enhance reaction rates and product yields .
The molecular structure of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide can be represented using various structural formulas including:
InChI=1S/C15H18N3O2I/c1-9(16)10-5-6-11(17)12(18)14(10)15(19)13(20)8(2)7(3)4/h5-6H,1-4H3
CC(C)(C1=CC=C(N(C(=O)C(C)C)=O)C=C1I)C(=O)N(C(C)(C)C1=CC=C(N(C(=O)C(C)C)=O)C=C1I)
This data provides insights into the connectivity and arrangement of atoms within the molecule.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring the compound's reactivity profile and potential modifications for enhanced biological activity .
The mechanism of action for 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodo-2-methylphenyl)acetamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors involved in various biological pathways. Preliminary studies suggest that it may interact with nucleophilic sites in proteins or other biomolecules, potentially influencing signaling pathways or metabolic processes .
The physical properties of this compound include:
Chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies or computational chemistry analyses .
The compound has potential applications in several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4